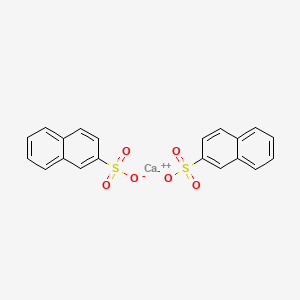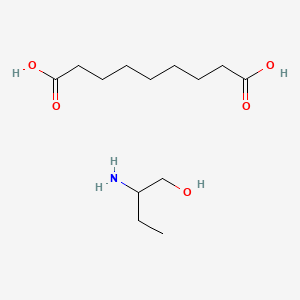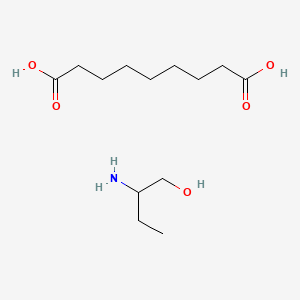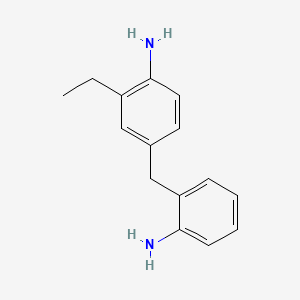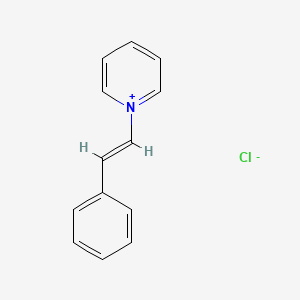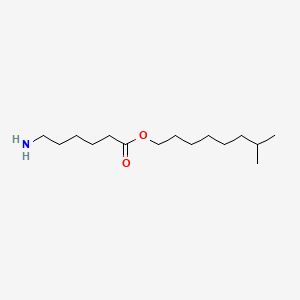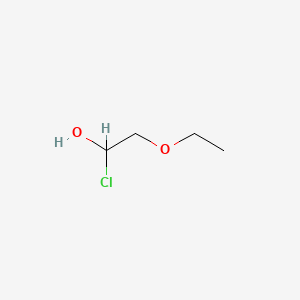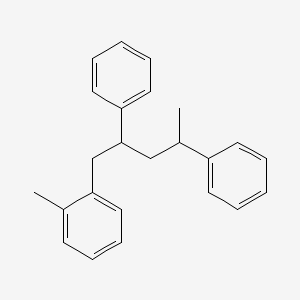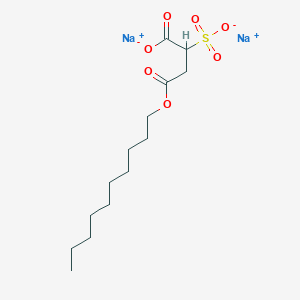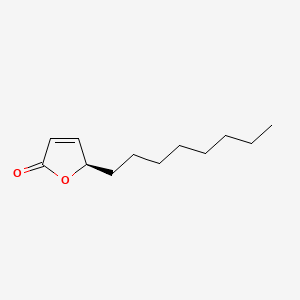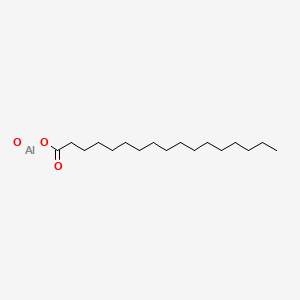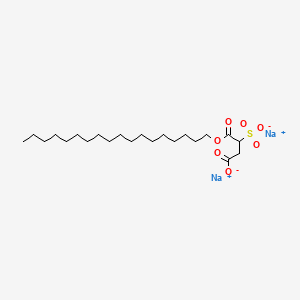
Disodium 1-octadecyl 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-octadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C22H40Na2O7S. It is commonly used as a surfactant due to its ability to reduce surface tension in liquids. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-octadecyl 2-sulphonatosuccinate typically involves a two-step process:
Esterification Reaction: Maleic anhydride reacts with stearyl alcohol to form stearyl maleate.
Sulfonation Reaction: Stearyl maleate then reacts with sodium bisulfite to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperatures and pressures, along with the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Disodium 1-octadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted succinate derivatives.
Scientific Research Applications
Disodium 1-octadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Mechanism of Action
The mechanism of action of disodium 1-octadecyl 2-sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and dispersion of components. The compound interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate non-polar substances, thereby enhancing solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Disodium 1-hexadecyl 2-sulphonatosuccinate: Similar in structure but with a shorter alkyl chain (hexadecyl instead of octadecyl).
Disodium 1-octadecyl 2-sulphosuccinate: Another surfactant with similar properties but different molecular structure.
Uniqueness
Disodium 1-octadecyl 2-sulphonatosuccinate stands out due to its longer alkyl chain, which provides enhanced emulsifying and dispersing properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant action .
Properties
CAS No. |
65277-59-0 |
|---|---|
Molecular Formula |
C22H40Na2O7S |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
disodium;4-octadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-22(25)20(19-21(23)24)30(26,27)28;;/h20H,2-19H2,1H3,(H,23,24)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
IRWMJXDNLGBJKQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


